

Application Notes: HER2 Kinase Domain Structure 3RCD and Investigational Inhibitor TAK-285

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Compound Focus: Tak-285

CAS No.: 871026-44-7

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Structural Overview and Significance

The **3RCD** structure from the Protein Data Bank represents the crystal structure of the **HER2 kinase domain in complex with TAK-285**, a novel investigational dual HER2/EGFR inhibitor [1]. This structure was determined using X-ray diffraction at a resolution of 3.21 Å and provides critical insights into the molecular recognition of HER2 by small molecule inhibitors [1] [2].

TAK-285 (chemical name: N-{2-[4-({3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxy-3-methylbutanamide) is a pyrrolo[3,2-d]pyrimidine-based compound designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The structural data reveals that **TAK-285** interacts with key residues in the ATP pocket, providing a foundation for understanding its inhibitory mechanism and guiding further drug development efforts [1].

Key Structural Features and Binding Interactions

The 3RCD structure highlights several important aspects of HER2 inhibition:

- **Binding Mode:** **TAK-285** binds to the intermediate active-inactive conformation of HER2, which differs from other known HER2 inhibitors [2].

- **Molecular Recognition:** Computational studies comparing **TAK-285** with lapatinib demonstrated that **TAK-285** binds with greater affinity to both active and intermediate active-inactive forms of HER2, correlating with its increased activity in cellular assays [2].
- **Specific Interactions:** The structure shows specific hydrogen bonding patterns and hydrophobic interactions that stabilize the inhibitor in the binding pocket, which can be exploited for rational drug design [1].

Table 1: Crystallographic Data for PDB Entry 3RCD

Parameter	Details
PDB ID	3RCD
Resolution	3.21 Å
Experimental Method	X-RAY DIFFRACTION
R-Value Free	0.294 (Depositor), 0.290 (DCC)
R-Value Work	0.224 (Depositor), 0.220 (DCC)
Space Group	P 1
Unit Cell Parameters	a=50.542 Å, b=64.936 Å, c=92.36 Å, $\alpha=90.42^\circ$, $\beta=89.72^\circ$, $\gamma=90.35^\circ$
Organism	Homo sapiens
Expression System	Spodoptera frugiperda
Deposition Date	2011-03-30
Release Date	2011-11-23

Biochemical and Cellular Characterization of **TAK-285**

TAK-285 demonstrates potent inhibition of both HER2 and EGFR kinases with biochemical IC₅₀ values of 17 nM and 23 nM, respectively [3]. Cellular studies have shown that sensitivity to **TAK-285** correlates with

HER2 and HER3 expression levels, with phospho-HER3 serving as a potential predictive biomarker for drug response [4] [5].

The compound exhibits favorable pharmaceutical properties, including oral bioavailability and blood-brain barrier penetration, making it particularly interesting for treating brain metastases [6]. Microdialysis studies in rats have confirmed that the unbound fraction of **TAK-285** can cross the blood-brain barrier, which represents a significant advantage over other HER2-targeted therapies like trastuzumab [6].

Table 2: Biochemical and Cellular Profiling of **TAK-285**

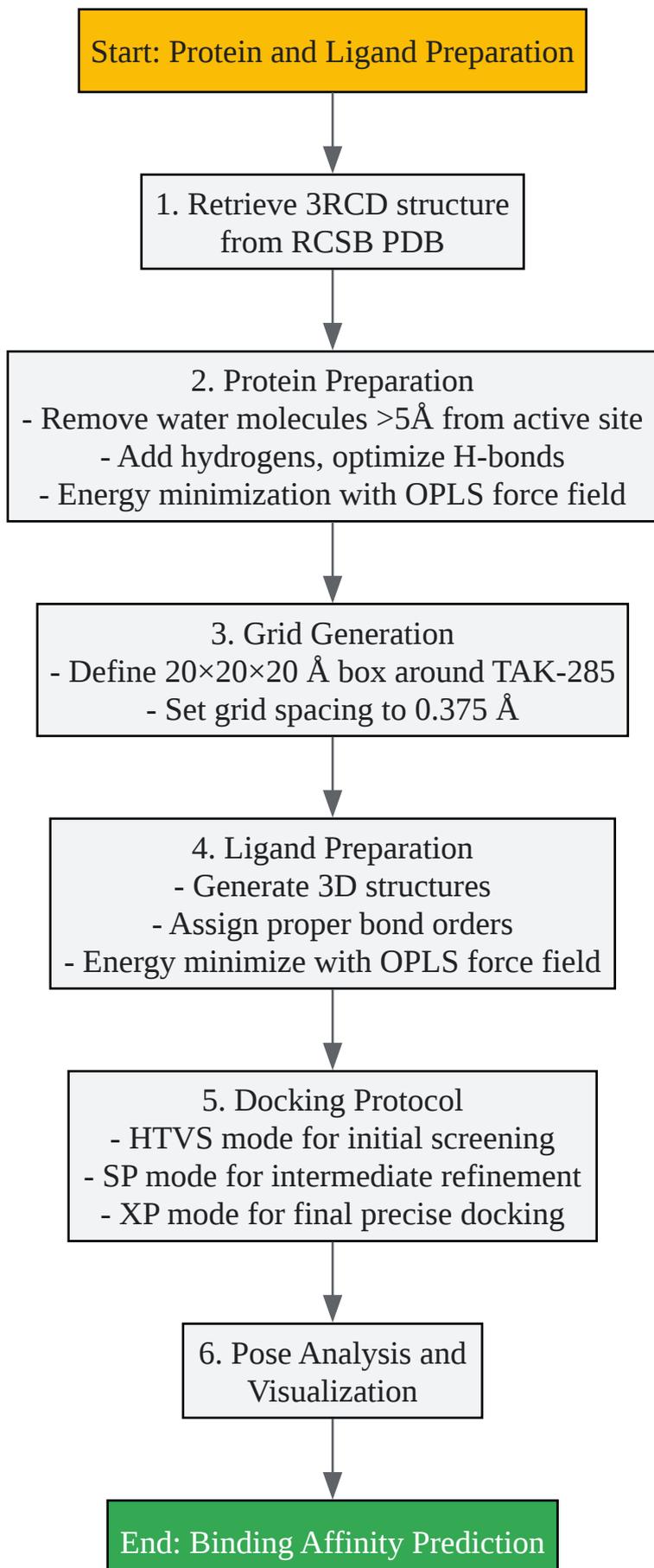
Parameter	Value	Experimental Context
HER2 Biochemical IC ₅₀	17 nM	In vitro kinase assay [3]
EGFR Biochemical IC ₅₀	23 nM	In vitro kinase assay [3]
Cellular Sensitivity Correlation	Inverse correlation with HER2/HER3 expression	Breast cancer cell line panel [4]
Blood-Brain Barrier Penetration	Confirmed (unbound fraction)	Microdialysis in rats [6]
Protein Binding	>99% in plasma	Protein binding assay [6]
Partition Coefficient (log P)	4.18	Measured physicochemical property [6]

Experimental Protocols

Molecular Docking Protocol for HER2 Inhibitors

Purpose: To predict binding modes and affinities of small molecules to the HER2 kinase domain using the 3RCD structure as a template.

Workflow:



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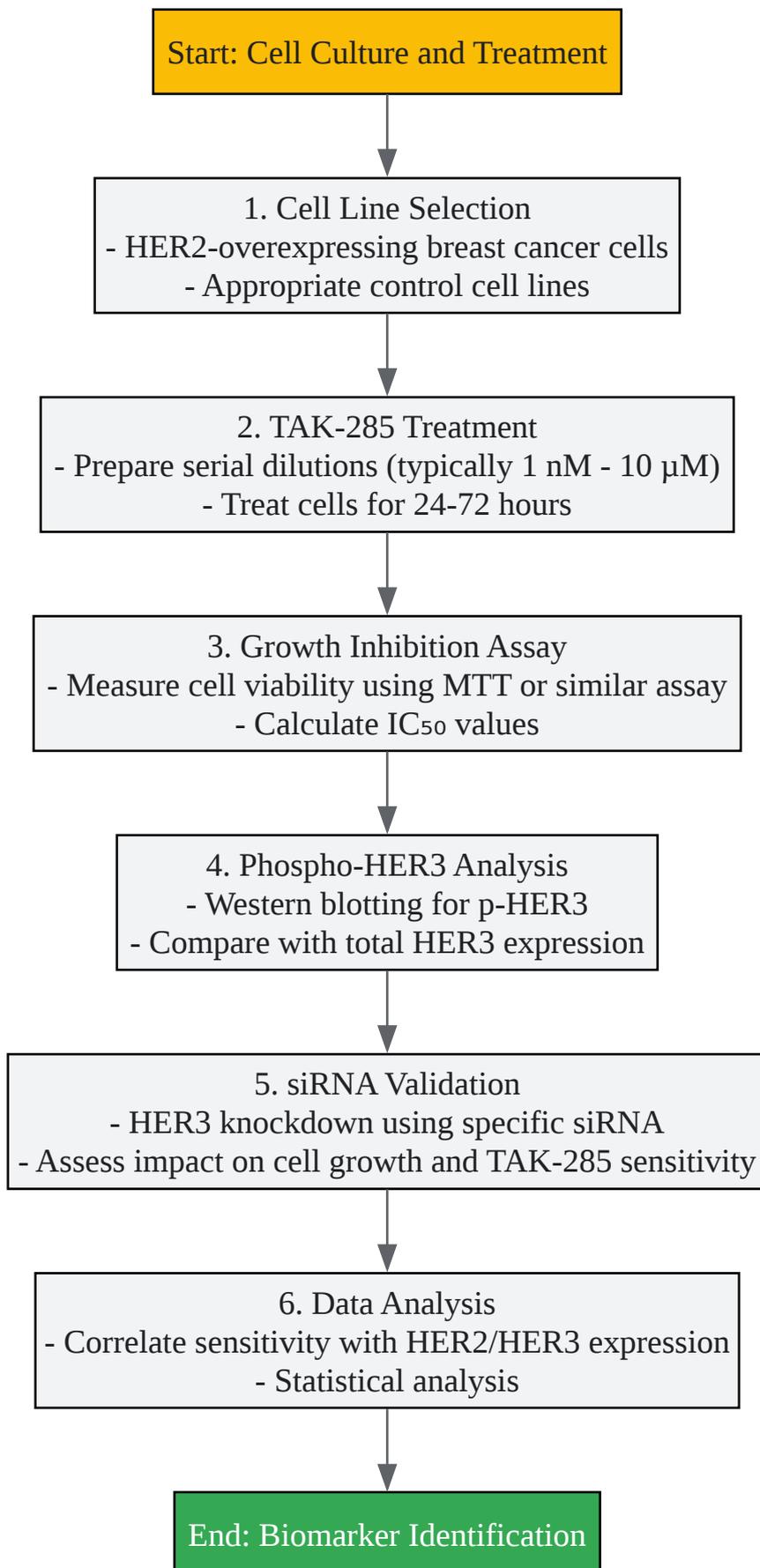
Detailed Steps:

- **Protein Preparation [7]:**
 - Obtain the 3RCD structure from RCSB PDB
 - Preprocess the protein using Schrödinger's Protein Preparation Wizard:
 - Remove water molecules beyond 5Å from the active site
 - Add hydrogen atoms and optimize hydrogen bonding network
 - Perform restrained minimization using OPLS force field with RMSD cutoff of 0.3Å
- **Grid Generation [7]:**
 - Define the receptor grid using the centroid of co-crystallized **TAK-285** as the center
 - Set grid dimensions to 20×20×20 Å with 0.375 Å spacing
 - Adjust grid size to accommodate ligands with maximum size of 20Å
- **Ligand Preparation [7]:**
 - Prepare ligand structures using LigPrep with OPLS force field
 - Generate possible ionization states at physiological pH (7.0±0.5)
 - Generate stereoisomers and tautomers as needed
- **Docking Protocol [7] [2]:**
 - Perform hierarchical docking using Glide module:
 - Initial screening with High-Throughput Virtual Screening (HTVS) mode
 - Intermediate refinement with Standard Precision (SP) mode
 - Final precise docking with Extra Precision (XP) mode
 - Use OPLS force field for all docking calculations

Cellular Assay for HER2/HER3 Inhibition Studies

Purpose: To evaluate the effects of **TAK-285** on cancer cell growth and HER3 phosphorylation in sensitive cell lines.

Workflow:



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Detailed Protocol:

- **Cell Culture** [4] [5]:
 - Maintain HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) in appropriate media
 - Include control cell lines with low HER2 expression
 - Culture cells at 37°C in 5% CO₂ humidified atmosphere
- **Compound Treatment** [4] [5]:
 - Prepare **TAK-285** stock solution in DMSO (typically 10 mM)
 - Generate serial dilutions in culture media (final DMSO concentration ≤0.1%)
 - Treat cells for 24-72 hours across a concentration range (1 nM to 10 μM)
- **Growth Inhibition Assay** [4] [5]:
 - Measure cell viability using MTT, CellTiter-Glo, or similar assays
 - Incubate with viability reagent according to manufacturer's protocol
 - Measure absorbance/luminescence and normalize to untreated controls
 - Calculate IC₅₀ values using nonlinear regression analysis
- **HER3 Phosphorylation Analysis** [4] [5]:
 - Lyse cells in RIPA buffer with protease and phosphatase inhibitors
 - Separate proteins by SDS-PAGE and transfer to PVDF membranes
 - Probe with anti-phospho-HER3, anti-total HER3, and loading control antibodies
 - Detect using chemiluminescence and quantify band intensities
- **siRNA Knockdown Validation** [4] [5]:
 - Transfect cells with HER3-specific siRNA or non-targeting control siRNA
 - Confirm knockdown efficiency by Western blotting after 48-72 hours
 - Treat transfected cells with **TAK-285** and assess growth inhibition

Clinical and Preclinical Development

Phase I Clinical Trial Summary

A first-in-human phase I study of **TAK-285** was conducted in Japanese patients with solid tumors [3]. The study established the maximum tolerated dose (MTD) as 300 mg twice daily, with dose-limiting toxicities including grade 3 increases in aminotransferases and decreased appetite at 400 mg twice daily [3]. The compound showed rapid absorption after oral administration and plasma exposure increased in a dose-proportional manner from 50 to 300 mg twice daily [3]. A partial response was observed in one patient with parotid cancer receiving 300 mg twice daily [3].

Recent Derivative Development

Recent medicinal chemistry efforts have focused on developing novel **TAK-285** derivatives with improved potency and selectivity [8]. Compound **9f** from a recent series demonstrated IC₅₀ values of 2.3 nM against EGFR and 234 nM against HER2, representing 38-fold and 10-fold improvements over staurosporine and **TAK-285**, respectively, in EGFR inhibition [8]. These derivatives also showed potent antiproliferative activity against prostate carcinoma cell lines with IC₅₀ values in the low nanomolar range [8].

Signaling Pathway and Mechanism of Action

TAK-285 inhibits HER2-mediated signaling through allosteric regulation of the kinase domain [1] [2]. The compound preferentially binds to an intermediate active-inactive conformation, distinct from other HER2 inhibitors [2]. HER2 and HER3 cooperatively regulate cancer cell growth in **TAK-285**-sensitive cells, with HER3 trans-phosphorylation by HER2 serving as a key mechanism [4] [5]. Phospho-HER3 levels decrease following **TAK-285** treatment, suggesting that HER3 phosphorylation status could serve as a pharmacodynamic biomarker for **TAK-285** sensitivity [4] [5].

Research Applications and Future Directions

The 3RCD structure and **TAK-285** continue to be valuable tools for several research applications:

- **Structure-Based Drug Design:** The 3RCD structure enables rational design of novel HER2 inhibitors with improved potency and selectivity [1] [8] [2].
- **Biomarker Discovery:** HER3 phosphorylation status and HER2/HER3 co-expression may serve as predictive biomarkers for patient stratification [4] [5].

- **Blood-Brain Barrier Penetration:** **TAK-285**'s ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases [6].
- **Natural Product Screening:** The 3RCD structure has been used for virtual screening of natural product libraries to identify novel HER2 inhibitor scaffolds [7].

Recent studies have identified natural products like liquiritin and oroxin B as potential HER2 inhibitors through virtual screening approaches using the 3RCD structure, demonstrating the continued utility of this structural resource for drug discovery [7].

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